Unveiling AMOZ: A Technical Guide to its Chemical Identity, Metabolism, and Detection
Unveiling AMOZ: A Technical Guide to its Chemical Identity, Metabolism, and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMOZ, or 3-amino-5-(morpholinomethyl)-2-oxazolidinone, is a critical analyte in the field of food safety and veterinary drug residue analysis.[1][2][3] It is the primary tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the carcinogenic and mutagenic properties of nitrofuran antibiotics, their use in food-producing animals has been widely banned. The parent compound, furaltadone, is rapidly metabolized, making its detection in animal tissues challenging. Consequently, the stable and persistent nature of AMOZ serves as a crucial marker for the illegal use of furaltadone. This guide provides an in-depth overview of the chemical structure of AMOZ, its metabolic pathway from furaltadone, and detailed protocols for its detection.
Chemical Structure and Properties
AMOZ is a member of the oxazolidinone class of compounds, characterized by a 2-oxazolidinone ring substituted with a 3-amino group and a 5-(morpholinomethyl) group.
| Property | Value | Source |
| IUPAC Name | 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |
| Molecular Formula | C₈H₁₅N₃O₃ | |
| Molecular Weight | 201.22 g/mol | |
| CAS Number | 43056-63-9 | |
| SMILES | C1COCCN1CC2CN(C(=O)O2)N | |
| InChI | InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 |
Solubility
| Solvent | Solubility | Source |
| DMF | 2 mg/mL | |
| DMSO | 2 mg/mL | |
| Ethanol | Insoluble | |
| PBS (pH 7.2) | 10 mg/mL |
Metabolic Pathway of Furaltadone to AMOZ
Furaltadone undergoes rapid in vivo metabolism, leading to the formation of the stable, tissue-bound metabolite AMOZ. This process is the basis for using AMOZ as a marker for furaltadone administration. The metabolic conversion involves the reduction of the nitro group of furaltadone and subsequent reactions.
Experimental Protocols for AMOZ Detection
The detection of AMOZ in biological matrices is primarily achieved through immunoassays (ELISA) and chromatographic methods (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening method for the detection of AMOZ due to its high throughput and sensitivity. The principle is based on a competitive immunoassay format.
This protocol is a composite based on commercially available ELISA kits.
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Sample Preparation:
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Weigh 1 g of homogenized tissue sample into a centrifuge tube.
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Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of a derivatizing agent (e.g., 2-nitrobenzaldehyde).
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Incubate overnight at 37°C or for 3 hours at 50°C.
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Neutralize the sample by adding 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 M NaOH.
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Perform a liquid-liquid extraction with 5 mL of ethyl acetate.
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Centrifuge and transfer the upper organic layer to a new tube.
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Evaporate the solvent to dryness under a stream of nitrogen at 50-60°C.
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Reconstitute the residue in a sample dilution buffer.
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ELISA Procedure:
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Add 50 µL of standards and prepared samples to the appropriate wells of the antibody-coated microtiter plate.
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Add 50 µL of HRP-conjugated AMOZ to each well (except blanks).
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Incubate for 30-45 minutes at room temperature.
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Wash the plate 3-5 times with a wash buffer.
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Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.
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Stop the reaction by adding 100 µL of stop solution.
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Measure the absorbance at 450 nm within 15 minutes.
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| Parameter | Value | Source |
| Detection Limit | 0.1 ppb (muscle, liver, honey, milk, egg) | |
| 0.15 ppb (fish, shrimp) | ||
| Standard Curve Range | 0.05 - 4.05 ppb | |
| Cross-Reactivity (AOZ, AHD, SEM) | < 0.1% | |
| Sample Recovery Rate | 75-85% ± 15-25% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive confirmatory method for the quantification of AMOZ.
This protocol is based on a published method for the analysis of AMOZ in dried meat powder.
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Sample Preparation:
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Homogenize the sample and spike with a deuterated internal standard (AMOZ-d5).
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Perform acid hydrolysis followed by derivatization with 2-nitrobenzaldehyde to form NP-AMOZ.
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Extract the derivatized analyte using ethyl acetate.
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Evaporate the extract to dryness and reconstitute in the mobile phase.
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Filter the final aliquot before injection.
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LC-MS/MS Conditions:
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LC Column: C18 column (e.g., 100mm x 2.1mm, 1.7µm).
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Mobile Phase: Gradient elution with methanol and 2 mM ammonium formate.
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Flow Rate: 0.30 mL/min.
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Ionization Mode: Electrospray Ionization in positive mode (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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| Parameter | Value | Source |
| MRM Transitions (NP-AMOZ) | Precursor Ion: 335; Product Ions: 291, 127 | |
| MRM Transitions (NP-AMOZ-d5) | Precursor Ion: 340.1; Product Ion: 101.9 | |
| Limit of Quantification (LOQ) | 0.13 µg/Kg | |
| Calibration Range | 0.1 - 5.0 µg/Kg | |
| Mean Recoveries | 81% - 108% | |
| Intra-day Variation | 2.7% - 6.6% |
Conclusion
AMOZ is a key indicator of the illegal use of the nitrofuran antibiotic furaltadone in food production. Its chemical properties and metabolic stability make it a reliable target for residue analysis. The detailed ELISA and LC-MS/MS protocols provided in this guide offer robust methodologies for the screening and confirmation of AMOZ in various biological matrices. The presented quantitative data underscores the sensitivity and reliability of these analytical techniques, which are essential for ensuring food safety and regulatory compliance.
